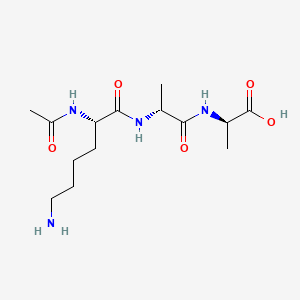

Ac-Lys-D-Ala-D-Ala-OH

Vue d'ensemble

Description

Ac-Lys-D-Ala-D-Ala-OH is a peptide that is closely related to the peptides studied in the provided papers. Although the exact peptide is not directly studied, the papers provide insights into similar peptides with Ac-Lys and Ala residues, which can help infer the properties and behavior of this compound. The peptides in the studies are used to understand the secondary structure and conformational preferences of polyalanine-based peptides, which are important for understanding protein folding and function.

Synthesis Analysis

The papers provided do not directly address the synthesis of this compound. However, they do discuss the structural analysis of similar peptides using advanced computational methods. For instance, the study of Ac-Alan-LysH+ peptides in vacuo using density functional theory (DFT) and gas-phase infrared vibrational spectroscopy provides insights into the secondary structure of these peptides, which could be relevant for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of peptides similar to this compound has been analyzed using computational methods. The secondary structure of Ac-Alan-LysH+ peptides has been shown to form helical motifs in vacuo, with longer molecules (n = 10,15) being firmly α-helical in character . Additionally, the computational prediction of protonation sites of Ac-Lys-(Ala)n-Lys-NH2 peptides through Conceptual DFT descriptors has provided insights into the molecular structure and properties of these peptides .

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of this compound. However, the computational prediction of protonation sites in similar peptides suggests that the active sites for nucleophilic and electrophilic attacks can be identified, which is crucial for understanding the chemical reactivity of these peptides .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides similar to this compound can be inferred from the studies provided. The conformational preferences of 20-residue peptides in isolation have been explored, and the influence of different computational methods on the prediction of these properties has been analyzed . This information can be used to predict the behavior of this compound under various conditions.

Applications De Recherche Scientifique

1. Noncovalent Binding Determination

A study utilized Ac-Lys-D-Ala-D-Ala-OH in the context of noncovalent binding determinations. By using a continuous stirred tank reactor (CSTR) as a flow injection analysis device coupled to electrospray ionization mass spectrometry, researchers could determine dissociation constants between vancomycin and various this compound peptide stereoisomers (Santos et al., 2015).

2. Spectroscopy and Conformational Preferences

This compound was involved in a study on the spectroscopy and conformational preferences of peptides. This research employed conformation-specific IR-UV double resonance spectroscopy in a cold ion trap, along with theoretical calculations, to explore the structural characteristics of helical peptides (Stearns et al., 2009).

3. Binding of Polar Tetrapeptides in Water

Research on the binding of polar tetrapeptides in water incorporated this compound. A class of one-armed artificial receptors was developed for this purpose, and quantitative binding assays along with UV and fluorescence titration studies were conducted to evaluate the efficiency of this interaction (Schmuck & Heil, 2006).

4. Kinetics of Transfer and Hydrolysis Reactions

A study investigated the kinetics of transfer and hydrolysis reactions catalyzed by the exocellular DD-carboxypeptidase-transpeptidase of Streptomyces R61 using Ac-Lys-D-Ala-D-Ala. This research examined the transpeptidation and hydrolysis activities and their dependence on environmental factors (Frère et al., 1973).

5. Enzymatic Synthesis of Dipeptide Units

In the enzymatic synthesis of dipeptide units in aqueous media, this compound served as an acyl-component. The study demonstrated the stereospecific incorporation of D-enantiomers of amino acids, providing insights into the enzymatic synthesis process and product yields (Kempe et al., 1990).

Mécanisme D'action

Target of Action

The primary target of Ac-Lys-D-Ala-D-Ala-OH is the D-Ala-D-Ala carboxylate . This target plays a central role in bacterial cell wall synthesis . The compound is a substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) .

Mode of Action

This compound interacts with its targets by binding to the D-Ala-D-Ala carboxylate, an anionic epitope . This interaction is understood to be central to the mode of action of naturally occurring glycopeptide-group antibiotics (GPAs), such as vancomycin .

Biochemical Pathways

The compound affects the biochemical pathways involved in bacterial cell wall synthesis . By binding to the D-Ala-D-Ala carboxylate, it disrupts the normal function of DD-carboxypeptidases, enzymes that play a crucial role in the final stages of cell wall synthesis .

Pharmacokinetics

It’s known that the compound is a substrate for dd-carboxypeptidases , suggesting that it may be metabolized by these enzymes

Result of Action

The binding of this compound to the D-Ala-D-Ala carboxylate disrupts the function of DD-carboxypeptidases . This disruption can inhibit bacterial cell wall synthesis, leading to the death of the bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its binding to the D-Ala-D-Ala carboxylate . The presence of other substances, such as other antibiotics or substances that can bind to DD-carboxypeptidases, may also affect the compound’s action .

Safety and Hazards

When handling “Ac-Lys-D-Ala-D-Ala-OH”, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O5/c1-8(12(20)17-9(2)14(22)23)16-13(21)11(18-10(3)19)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)(H,22,23)/t8-,9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSXMADYKTYBCP-KKZNHRDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70951479 | |

| Record name | N-[2-({6-Amino-1-hydroxy-2-[(1-hydroxyethylidene)amino]hexylidene}amino)-1-hydroxypropylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28845-97-8 | |

| Record name | N2-Acetyl-L-lysyl-D-alanyl-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28845-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(2)-Acetyllysyl-alanyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028845978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({6-Amino-1-hydroxy-2-[(1-hydroxyethylidene)amino]hexylidene}amino)-1-hydroxypropylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70951479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

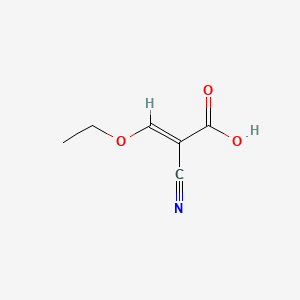

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1274186.png)

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)